(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Description

(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a hydrazinyl group and a bis(2-chloroethyl)amino group, making it a candidate for research in medicinal chemistry and materials science.

Properties

Molecular Formula |

C17H21Cl2N5O2 |

|---|---|

Molecular Weight |

398.3 g/mol |

IUPAC Name |

6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]-1,3-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H21Cl2N5O2/c1-22-15(11-16(25)23(2)17(22)26)21-20-12-13-3-5-14(6-4-13)24(9-7-18)10-8-19/h3-6,11-12,21H,7-10H2,1-2H3/b20-12- |

InChI Key |

JQZDSZGPCLENPS-NDENLUEZSA-N |

Isomeric SMILES |

CN1C(=CC(=O)N(C1=O)C)N/N=C\C2=CC=C(C=C2)N(CCCl)CCCl |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NN=CC2=CC=C(C=C2)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the hydrazinyl and bis(2-chloroethyl)amino groups through condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound may be investigated for its interactions with biological molecules and potential therapeutic applications. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s potential as an anticancer agent is of particular interest. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can interfere with DNA replication in cancer cells, leading to cell death.

Industry

Industrially, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Chlorambucil: Another alkylating agent used in cancer treatment, known for its ability to cross-link DNA.

Melphalan: Similar in structure and function, used in the treatment of multiple myeloma and ovarian cancer.

Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.

Uniqueness

(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the potential for diverse chemical modifications. Its structure allows for targeted interactions with biological molecules, making it a versatile compound for research and development.

Biological Activity

(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in the field of oncology and pharmacology. The compound features a hydrazine moiety linked to a pyrimidine structure, which is known to exhibit various biological properties.

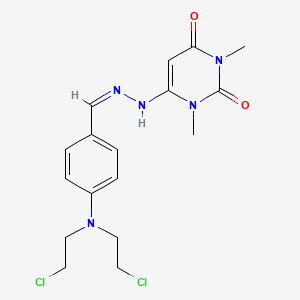

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer cell proliferation and survival. The bis(2-chloroethyl)amine component is known for its alkylating properties, which can lead to DNA damage and subsequent apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

These results indicate that the compound exhibits significant cytotoxicity, particularly against HepG2 cells, suggesting a potential for development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the presence of the bis(2-chloroethyl)amino group is critical for the observed biological activity. Modifications in the hydrazine and pyrimidine moieties can enhance or diminish the cytotoxic effects.

Case Study: Synthesis and Evaluation

A study conducted by Mahesh and Murugan (2021) synthesized several derivatives of compounds containing bis(2-chloroethyl)amine and evaluated their cytotoxic activities using MTT assays. The findings indicated that modifications to the hydrazine linkage significantly affected the potency against MCF-7 and A-549 cell lines .

In Vivo Studies

In vivo studies are essential to understand the pharmacokinetics and therapeutic potential of this compound. Preliminary results suggest that compounds with similar structures exhibit favorable bioavailability and reduced toxicity profiles when administered in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.